Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the indole ring, followed by functionalization at specific positions to introduce the aminoethyl and hydroxy groups . The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The indole ring can be reduced under specific conditions to form tetrahydroindole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the indole ring can produce various tetrahydroindole derivatives .
Scientific Research Applications
Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions with aromatic residues in the binding site . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Another compound with an aminoethyl group, used in carbohydrate analysis.
N-(2-Aminoethyl)-1-aziridineethanamine: An experimental ACE2 inhibitor for cardiovascular disease.
Uniqueness
Ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and the indole scaffold, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H20N2O3 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 1-(2-aminoethyl)-7-hydroxy-4,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-2-18-13(17)10-8-9-4-3-5-11(16)12(9)15(10)7-6-14/h8,11,16H,2-7,14H2,1H3 |
InChI Key |
XPIFAHKZPNTZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CCN)C(CCC2)O |
Origin of Product |
United States |
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